molecular formula C5H2ClFN4 B1412775 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1417360-98-5

5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine

Cat. No. B1412775
CAS RN: 1417360-98-5
M. Wt: 172.55 g/mol
InChI Key: WZWNRXNBVVIZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine is a chemical compound with the CAS Number: 1417360-98-5 . It has a molecular weight of 172.55 . The IUPAC name for this compound is 5-chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine .


Molecular Structure Analysis

The InChI code for 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine is 1S/C5H2ClFN4/c6-5-8-1-3(7)4-10-9-2-11(4)5/h1-2H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 172.55 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Medical Applications: Antiproliferative Activities

The compound 5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine has been studied for its potential in medical applications, particularly in the field of cancer research. It has shown moderate antiproliferative activities against three cancer cell lines, with IC50 values less than 80 μM . This suggests that the compound could be useful in the development of new anticancer therapies.

properties

IUPAC Name

5-chloro-8-fluoro-[1,2,4]triazolo[4,3-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFN4/c6-5-8-1-3(7)4-10-9-2-11(4)5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWNRXNBVVIZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NN=CN2C(=N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-8-fluoro[1,2,4]triazolo[4,3-c]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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